

# what is the molecular weight of Fulvestrant-9-sulfone-d3

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fulvestrant-9-sulfone-d3

Cat. No.: B12392374

[Get Quote](#)

## Technical Guide: Fulvestrant-9-sulfone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fulvestrant-9-sulfone-d3**, a deuterium-labeled metabolite of the potent anti-cancer agent Fulvestrant. This document outlines its chemical properties, its role in research, the signaling pathway of its parent compound, and relevant experimental methodologies.

## Core Compound Data

**Fulvestrant-9-sulfone-d3** is the deuterium-labeled form of Fulvestrant-9-sulfone, a metabolite of Fulvestrant. Stable isotope-labeled compounds like this are crucial tools in pharmaceutical research, primarily used as internal standards for quantitative analysis in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms allows for differentiation by mass spectrometry from the endogenous or administered unlabeled compound, without significantly altering the molecule's chemical and biological properties.<sup>[1]</sup>

## Quantitative Data Summary

The key quantitative data for **Fulvestrant-9-sulfone-d3** are summarized in the table below.

| Property          | Value                                                                          |
|-------------------|--------------------------------------------------------------------------------|
| Molecular Formula | C <sub>32</sub> H <sub>44</sub> D <sub>3</sub> F <sub>5</sub> O <sub>4</sub> S |
| Molecular Weight  | 625.79 g/mol                                                                   |
| Purity (Typical)  | ≥98% (atom D), ≥99% (HPLC)                                                     |
| Parent Compound   | Fulvestrant (CAS: 129453-61-8)                                                 |
| Application       | Labeled analog for research, primarily in mass spectrometry-based assays.      |

## Mechanism of Action of the Parent Compound: Fulvestrant

**Fulvestrant-9-sulfone-d3** is utilized in studies concerning its parent drug, Fulvestrant. Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.<sup>[2][3]</sup> Its mechanism of action is distinct from other endocrine therapies like selective estrogen receptor modulators (SERMs).<sup>[2][4]</sup>

The key steps in Fulvestrant's signaling pathway are as follows:

- Binding to Estrogen Receptor (ER): Fulvestrant binds competitively to the estrogen receptor (ER<sub>α</sub>) with a much higher affinity than tamoxifen.<sup>[5]</sup>
- Inhibition of Dimerization: Upon binding, Fulvestrant induces a conformational change in the ER monomer that inhibits receptor dimerization.<sup>[6][7]</sup>
- Impaired Nuclear Localization: This altered conformation reduces the translocation of the estrogen receptor into the cell nucleus.<sup>[7]</sup>
- Accelerated Degradation: Fulvestrant binding marks the ER for degradation via the proteasomal pathway, leading to a significant downregulation of cellular ER levels.<sup>[4][7][8]</sup>
- Abrogation of Gene Transcription: By eliminating the ER, Fulvestrant completely blocks estrogen-mediated transcriptional activity, thereby inhibiting the growth and proliferation of hormone-sensitive breast cancer cells.<sup>[4][7]</sup>

## Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of action for Fulvestrant.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD).

## Experimental Protocols

**Fulvestrant-9-sulfone-d3** is primarily used in pharmacokinetic (PK) and pharmacodynamic (PD) studies of Fulvestrant. Below are generalized methodologies for typical preclinical and clinical experiments where this labeled compound would be essential.

### Preclinical Pharmacokinetic Study in Xenograft Models

This protocol describes a typical PK analysis in mice bearing breast cancer xenografts.[\[9\]](#)

- Objective: To determine the plasma concentration and exposure of Fulvestrant over time in a mouse model.
- Model: Immunocompromised mice (e.g., Nu/J) with established endocrine therapy-resistant breast cancer xenografts.
- Methodology:
  - Dosing: Administer a single intramuscular (IM) injection of Fulvestrant at a specified dose (e.g., 25 mg/kg or 200 mg/kg).[\[9\]](#)
  - Sample Collection: Collect blood samples via cardiac puncture or other appropriate methods at designated time points (e.g., 1, 3, 5, and 7 days post-administration).[\[9\]](#)  
Plasma is separated by centrifugation.
  - Sample Preparation: Plasma samples are subjected to protein precipitation. **Fulvestrant-9-sulfone-d3** is added as an internal standard to the samples, controls, and calibration standards.
  - Analysis: The circulating levels of Fulvestrant are quantified using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[\[9\]](#) The ratio of the signal from unlabeled Fulvestrant to the deuterium-labeled standard allows for precise quantification.

- Data Evaluation: Key PK parameters such as Cmax (maximum concentration) and AUC (area under the curve) are calculated to assess drug exposure.

## Clinical Pharmacokinetic Study

This protocol outlines a methodology for assessing Fulvestrant's pharmacokinetics in human subjects, such as postmenopausal women with primary breast cancer.[\[10\]](#)[\[11\]](#)

- Objective: To characterize the pharmacokinetic profile of Fulvestrant in patients.
- Population: Postmenopausal women with HR-positive advanced breast cancer.[\[11\]](#)
- Methodology:
  - Dosing Regimen: Administer a single IM injection of Fulvestrant at a clinical dose (e.g., 50 mg, 125 mg, or 250 mg).[\[11\]](#) The standard clinical dose is now 500 mg monthly, often with a loading dose.[\[4\]](#)
  - Blood Sampling: Collect venous blood samples at multiple time points pre-dose and post-administration. Sampling can extend for up to 12 weeks to capture the drug's long half-life.[\[11\]](#)
  - Sample Processing and Analysis: Plasma is harvested and stored frozen until analysis. As in the preclinical protocol, samples are prepared and analyzed using a validated LC/MS/MS method with a deuterium-labeled internal standard like **Fulvestrant-9-sulfone-d3**.
  - Pharmacokinetic Analysis: Plasma concentration-time data are used to determine key parameters, including time to maximum concentration (t<sub>max</sub>), Cmax, and terminal phase half-life. For a 250 mg dose, the median t<sub>max</sub> is approximately 7 days, and the half-life is around 49 days.[\[11\]](#)

## Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical pharmacokinetic experiment using a labeled compound.

[Click to download full resolution via product page](#)

Caption: General workflow for a pharmacokinetic study using a labeled internal standard.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. hwb.gov.in [hwb.gov.in]
- 2. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fulvestrant (Faslodex): current status in the therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Fulvestrant used for? [synapse.patsnap.com]
- 5. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor- $\alpha$  degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of a single dose of fulvestrant prolonged-release intramuscular injection in postmenopausal women awaiting surgery for primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the molecular weight of Fulvestrant-9-sulfone-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12392374#what-is-the-molecular-weight-of-fulvestrant-9-sulfone-d3>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)